N-丁基-1-(4-氟苯基)-4-甲氧基-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

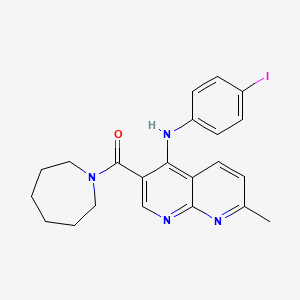

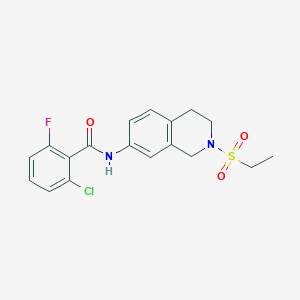

The compound N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the fluorophenyl group, methoxy substituent, and carboxamide linkage are recurrent themes in the literature. These elements are often incorporated into molecules for their potential biological activities or for their electronic properties, which can be crucial for the development of pharmaceuticals or materials with specific characteristics.

Synthesis Analysis

The synthesis of compounds with similar structures to N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of an isocyanato precursor with an aminated indazole derivative . This suggests that a similar approach could be employed for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the unique structure of the dihydropyridazine ring and the butyl side chain.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been investigated using various spectroscopic techniques and theoretical calculations. For example, the study of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide involved the use of FT-IR, FT-Raman, and computational methods to determine the optimized molecular structure and vibrational frequencies . These methods could be applied to N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide to gain insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of the carboxamide moiety is a point of interest in the study of similar compounds. For instance, the presence of the carbonyl group in the amide linker of dopamine receptor ligands was found to be critical for binding selectivity, as demonstrated by the dramatic reduction in binding affinities when this group was absent . This indicates that the carboxamide group in N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may also play a significant role in its chemical reactivity and potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as bond lengths, vibrational frequencies, and electronic delocalization. For example, the NBO analysis of a pyrazine carboxamide derivative revealed that electron density at nitrogen and carbon atoms can lead to bond elongation and affect vibrational properties . Similarly, the first hyperpolarizability analysis suggests nonlinearity in the molecule, which could be relevant for the optical properties of N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide. Additionally, crystal structure analysis can provide insights into the solid-state properties, such as the significance of hydrogen bonding and crystal packing, as seen in the structural investigation of benzamide derivatives .

科学研究应用

发现和激酶抑制

涉及 N-丁基-1-(4-氟苯基)-4-甲氧基-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺衍生物的科学研究的一个关键方面集中在它们作为激酶抑制剂的作用上。这些化合物因其对 Met 激酶超家族的有效和选择性抑制而被识别。例如,在结构框架上相似的类似物在口服给药后在 Met 依赖性人类胃癌模型中显示出完全的肿瘤停滞,突出了它们作为肿瘤学治疗剂的潜力。由于其优异的疗效和良好的药代动力学和安全性,这一显着的活性促使此类化合物进入 I 期临床试验 (Schroeder 等人,2009)。

抗菌活性

N-丁基-1-(4-氟苯基)-4-甲氧基-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺衍生物的研究也延伸到抗菌活性。研究已经合成并评估了半缩氨基脲衍生物的抗菌性能,结果表明特定化合物表现出显着的抗菌和抗真菌活性。这表明这些化合物在解决各种微生物感染中很有用,从而有助于开发新的抗菌剂 (Ahsan 等人,2016)。

材料科学和电化学应用

在材料科学领域,具有相似化学结构的衍生物因其电化学和电致变色特性而受到探索。例如,含有衍生自相关化合物的特定部分的芳香族聚酰胺由于其优异的热稳定性、溶解性和可逆的多色电致变色特性,在电致变色器件中显示出有希望的应用。这些材料为电子和光电器件的进步提供了潜力,强调了 N-丁基-1-(4-氟苯基)-4-甲氧基-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺支架在功能材料开发中的多功能性 (Liou 和 Chang,2008)。

作用机制

Target of Action

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide primarily targets monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting these enzymes, the compound can modulate neurotransmitter levels in the brain, which is beneficial in treating various neurological disorders.

Mode of Action

The compound acts as a reversible inhibitor of MAO-A and MAO-B. It binds to the active site of these enzymes, preventing the oxidation of neurotransmitters. This inhibition increases the availability of neurotransmitters in the synaptic cleft, enhancing their signaling and improving mood and cognitive functions .

Biochemical Pathways

By inhibiting MAO enzymes, the compound affects several biochemical pathways:

属性

IUPAC Name |

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-3-4-9-18-16(22)15-13(23-2)10-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRTXNLDFHRXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)

![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)

![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)

![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)